molecular formula C9H10N2O3 B181055 N-(2-methyl-6-nitrophenyl)acetamide CAS No. 59907-22-1

N-(2-methyl-6-nitrophenyl)acetamide

Katalognummer B181055
CAS-Nummer: 59907-22-1
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: VWGWKZKGMNQBIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methyl-6-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H10N2O3 . It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid .


Synthesis Analysis

The synthesis of N-(2-methyl-6-nitrophenyl)acetamide and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and the process may involve stirring without solvent and/or heat, or even fusion .


Molecular Structure Analysis

The molecular structure of N-(2-methyl-6-nitrophenyl)acetamide consists of a central phenyl ring with various substituents . The compound has a molecular weight of 194.18700, and its exact mass is 194.06900 .


Chemical Reactions Analysis

N-(2-methyl-6-nitrophenyl)acetamide, like other N-cyanoacetamides, can participate in a variety of condensation and substitution reactions . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

N-(2-methyl-6-nitrophenyl)acetamide has a density of 1.289g/cm3 . It has a boiling point of 375.3ºC at 760 mmHg . The compound is solid at room temperature .

Wissenschaftliche Forschungsanwendungen

  • Solvatochromism and Hydrogen Bonding : N-(4-Methyl-2-nitrophenyl)acetamide, a compound similar to N-(2-methyl-6-nitrophenyl)acetamide, forms complexes with protophilic solvents stabilized by bifurcate hydrogen bonds. These complexes show solvatochromism, where their properties change in response to the solvent environment, and are characterized by nonlinear dependence of NH stretching frequency on the energy of complex formation (Krivoruchka et al., 2004).

  • Molecular Structure Analysis : The molecular structure of compounds like 2-Chloro-N-(3-methylphenyl)acetamide has been analyzed, revealing details about the conformation of the N—H bond and hydrogen bonding patterns. This research contributes to our understanding of molecular interactions and structural dynamics of acetamides (Gowda et al., 2007).

  • Antimalarial Activity : A study on a series of compounds derived from N-(2-methyl-6-nitrophenyl)acetamide demonstrated significant antimalarial activity against Plasmodium berghei in mice, highlighting the potential therapeutic applications of these compounds (Werbel et al., 1986).

  • Nonlinear Optical Properties : Research on related compounds such as 3-Acetamido-4-(cyclooctylamino)nitrobenzene, which share structural similarities with N-(2-methyl-6-nitrophenyl)acetamide, has revealed potential applications in nonlinear optics due to their specific molecular structures (González-Platas et al., 1997).

  • Antibacterial Activity : Some derivatives of N-(2-methyl-6-nitrophenyl)acetamide have been found to exhibit significant antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting their potential use in developing new antibacterial agents (Chaudhari et al., 2020).

  • Photocatalytic Degradation of Pesticides : The compound has been involved in studies related to the photocatalytic degradation of pesticides like metolachlor in water, indicating its potential role in environmental remediation processes (Pignatello & Sun, 1995).

Zukünftige Richtungen

The future directions for research on N-(2-methyl-6-nitrophenyl)acetamide could involve exploring its potential biological activities and therapeutic applications. Given its chemical reactivity, it could also be used as a precursor for synthesizing various organic heterocycles .

Eigenschaften

IUPAC Name

N-(2-methyl-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-4-3-5-8(11(13)14)9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGWKZKGMNQBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311529
Record name N-(2-methyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-6-nitrophenyl)acetamide

CAS RN

59907-22-1
Record name 59907-22-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-methyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

More specifically, o-toluidine (2) is treated with acetic anhydride to acetylate the amino grou to obtain N-acetyl-o-toluidine (3). The compound (3) is nitrated with nitric acid to obtain 2-acetylamino-3-nitrotoluene (4) which is then hydrolyzed with a hydrochloric acid aqueous solution to obtain 2-amino-3-nitrotoluene (5). The compound (5) is diazotized with sodium nitrite in the presence of sulfuric acid and then treated with an aqueous potassium iodide to obtain crude 2-iodo-3-nitrotoluene (6). The crude product is recrystallized from ethanol to obtain a pale yellow pure compound (6) The compound (6) is allowed to react with stirring at 200° C. for 10 hours in the presence of a copper powder, and the reaction mixture is extracted with benzene using a Soxhlet extractor to obtain 6,6'-dimethyl-2,2'-dinitro-1,1'-biphenyl (7). The compound (7) is hydrogenated in the presence of a Raney nickel W2 type catalyst using hydrazine hydrate as a hydrogen source to obtain crude 6,6'-dimethyl-2,2'-diamino-1,1'-biphenyl (8). After the catalyst is removed, the solvent is removed under reduced pressure to obtain a pale yellow pure compound (8). Subsequently, the compound (8) is dissolved in a 47% hydrobromic acid aqueous solution, and a sodium nitrite aqueous solution is slowly added dropwise thereto under ice-cooling (0° C.), followed by stirring at -5° to -3° C. for 2.5 hours. The resulting solution is added slowly to a separately prepared refluxing solution of cuprous bromide in a 47% hydrobromic acid aqueous solution. After the addition, the mixture is further heated at reflux for 2.5 hours. To the reaction mixture are added methylene chloride and water, the mixture is stirred, and an organic layer is concentrated to obtain a black crude crystal. The crystal is purified twice by means of column chromatography to obtain 6,6'-dimethyl-2,2'-dibromo-1,1'-biphenyl (9) as a white crystal. The compound (9) is dissolved in tetrahydrofuran, the solution is cooled to -78° C., and a hexane solution of t-butyllithium is slowly added dropwise to the cooled solution. After the addition, the temperature is elevated to - 45° C., and the reaction is continued for an additional 4 hours. After again cooling to -78° C., a tetrahydrofuran solution of dicyclohexylphosphinic chloride (10) is added to the reaction mixture, followed by allowing to warm to room temperature by spontaneous temperature elevation. The resulting mixture is heated at reflux for 3 hours. The solvent is removed by distillation under reduced pressure, toluene is added to the residue, and the residue is washed successively with a 2N sodium hydroxide aqueous solution and water, followed by concentration. Recrystallization of the concentrate from acetone gives racemic 2,2'-bis(dicyclohexylphosphinyl)-6,6'-dimethyl-1,1'-biphenyl (11) as a white crystal. The racemic compound (11) is dissolved in a mixed solvent of ethyl acetate and chloroform under heating, and a hot ethyl acetate solution of (-)-dibenzoyltartaric acid is added thereto, followed by allowing to stand to precipitate. The precipitated crystal is repeatedly recrystallized until the crystal shows a constant optical rotation
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-6-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-6-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-methyl-6-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-methyl-6-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-methyl-6-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-methyl-6-nitrophenyl)acetamide

Citations

For This Compound
8
Citations
Y Lu, Y Li, R Zhang, K Jin, C Duan - Tetrahedron, 2013 - Elsevier
An efficient and one-pot synthetic method for the regioselective ortho-nitration of the N-phenyl carboxamides and primary anilines has been developed by using bismuth nitrate and …
Number of citations: 54 www.sciencedirect.com
WM Ghorab, SA El-Sebaey, MM Ghorab - Journal of Molecular Structure, 2023 - Elsevier
A novel two series of S-alkylated quinazolinones 4–10 and N-alkylated quinazolinones 11–17 was designed and synthesized as potential PARP-1 inhibitors. Quinazolinone scaffold …
Number of citations: 5 www.sciencedirect.com
AM Soliman, HM Karam, MH Mekkawy… - European Journal of …, 2020 - Elsevier
Fifteen new quinazolinone derivatives bearing benzenesulfonamide moiety with variable acetamide tail were synthesized. The structures assigned to the products were concordant with …
Number of citations: 14 www.sciencedirect.com
MGM El-Gazzar, MG El-Gazzar… - Future Medicinal …, 2023 - Future Science
Background: Targeting CDK4/6 has advanced breast cancer treatment. Herein, new quinazolinones were synthesized with acetamide linkers as potential anti-breast cancer agents. …
Number of citations: 3 www.future-science.com
AS Alqahtani, MM Ghorab, FA Nasr… - Journal of Enzyme …, 2022 - Taylor & Francis
We synthesised a new series of sulphonamide-bearing quinazolinone derivatives 5-18 and evaluated their in vitro cytotoxicity in various cancer cell lines (A549, HepG-2, LoVo and MCF…
Number of citations: 8 www.tandfonline.com
AM Soliman, MM Ghorab, S Bua, CT Supuran - European Journal of …, 2020 - Elsevier
In the present work, we report the design and synthesis of a set of iodinated quinazolinones carrying benzenesulfonamide moiety as carbonic anhydrase (CA, EC 4.2.1.1) inhibitors. The …
Number of citations: 14 www.sciencedirect.com
A Sattar, AUR REHMAN, MA Abbasi… - Turkish Journal of …, 2018 - journals.tubitak.gov.tr
The imperative demand for antibacterial agents and enzyme inhibitors prompted us to synthesize some new compounds, 6a-6k, bearing multifunctional moieties. The target acetamides …
Number of citations: 3 journals.tubitak.gov.tr
AS Alqahtani, MM Ghorab, FA Nasr, MZ Ahmed… - Molecules, 2022 - mdpi.com
In order to investigate for a new effective and safe anticancer drug, we synthesized a novel series of quinazoline containing biologically active substituted-sulfonamide moiety at 3- …
Number of citations: 8 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.